molecular formula C10H6ClF6NO2 B15254190 2,2,2-Trifluoroethyl (2-chloro-6-(trifluoromethyl)phenyl)carbamate

2,2,2-Trifluoroethyl (2-chloro-6-(trifluoromethyl)phenyl)carbamate

Cat. No.: B15254190
M. Wt: 321.60 g/mol
InChI Key: DSSQJNSJTODGJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoroethyl (2-chloro-6-(trifluoromethyl)phenyl)carbamate is a synthetic organic compound known for its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl (2-chloro-6-(trifluoromethyl)phenyl)carbamate typically involves the reaction of 2-chloro-6-(trifluoromethyl)phenyl isocyanate with 2,2,2-trifluoroethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst or base to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl (2-chloro-6-(trifluoromethyl)phenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound.

    Hydrolysis: Corresponding amine and alcohol.

Scientific Research Applications

2,2,2-Trifluoroethyl (2-chloro-6-(trifluoromethyl)phenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl (2-chloro-6-(trifluoromethyl)phenyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl and chloro groups enhance its binding affinity to these targets, leading to the desired biological or chemical effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoroethyl (2-chloro-6-(trifluoromethyl)phenyl)carbamate is unique due to its specific combination of trifluoromethyl and chloro groups, which confer distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specialized applications where these properties are advantageous .

Properties

Molecular Formula

C10H6ClF6NO2

Molecular Weight

321.60 g/mol

IUPAC Name

2,2,2-trifluoroethyl N-[2-chloro-6-(trifluoromethyl)phenyl]carbamate

InChI

InChI=1S/C10H6ClF6NO2/c11-6-3-1-2-5(10(15,16)17)7(6)18-8(19)20-4-9(12,13)14/h1-3H,4H2,(H,18,19)

InChI Key

DSSQJNSJTODGJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)OCC(F)(F)F)C(F)(F)F

Origin of Product

United States

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